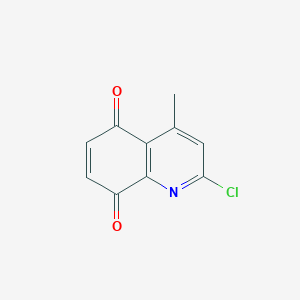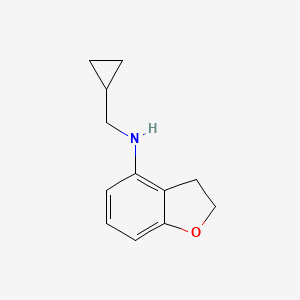
N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine is an organic compound that features a cyclopropylmethyl group attached to a 2,3-dihydrobenzofuran ring, with an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine typically involves the following steps:
Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through intramolecular cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Introduction of the cyclopropylmethyl group: This step can be performed using cyclopropylmethyl halides in the presence of a base, such as sodium hydride, to facilitate nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods often employ scalable catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropylmethyl group and amine functionality allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine vs. N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-ol: The presence of an alcohol group instead of an amine can significantly alter the compound’s reactivity and biological activity.
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine vs. N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-carboxylic acid: The carboxylic acid derivative may have different solubility and stability properties, affecting its applications.
Uniqueness: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine is unique due to its combination of a cyclopropylmethyl group and an amine functionality on a 2,3-dihydrobenzofuran ring. This unique structure imparts specific reactivity and interaction capabilities, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
61090-60-6 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H15NO/c1-2-11(13-8-9-4-5-9)10-6-7-14-12(10)3-1/h1-3,9,13H,4-8H2 |
Clave InChI |
WEGZPUASSYTEAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C3CCOC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


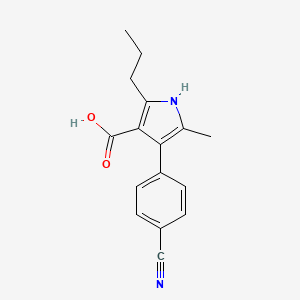
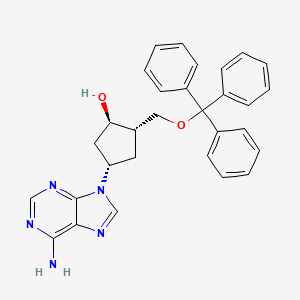
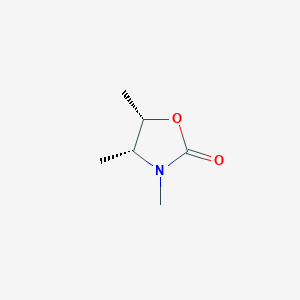
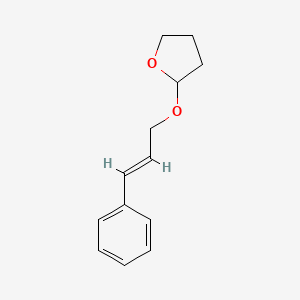
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
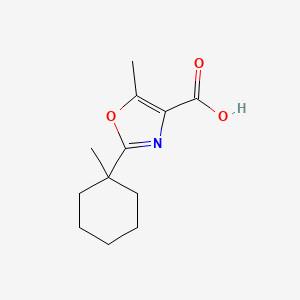
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
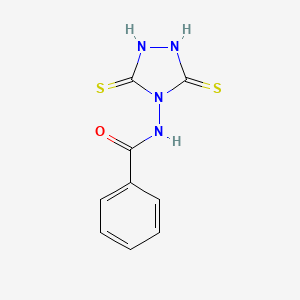

![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
